3-(Trimethylsilyl)-1-Propansulfonsäure-d6 Natriumsalz

Übersicht

Beschreibung

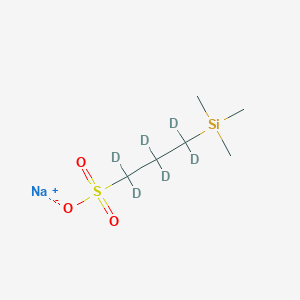

3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt is a deuterated compound commonly used in nuclear magnetic resonance spectroscopy as an internal standard. The compound is characterized by the presence of a trimethylsilyl group and a sulfonic acid group, which are attached to a propyl chain. The deuterium atoms replace the hydrogen atoms in the propyl chain, making it useful for various analytical applications.

Wissenschaftliche Forschungsanwendungen

3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt is widely used in scientific research, including:

Chemistry: As an internal standard in nuclear magnetic resonance spectroscopy for quantitative analysis.

Biology: Used in metabolic studies to trace deuterium-labeled compounds.

Medicine: Employed in the development of diagnostic tools and therapeutic agents.

Industry: Utilized in quality control and analytical testing of various products.

Wirkmechanismus

Target of Action

It is known that dss-d6 is often used as an internal standard in nmr spectroscopy

Mode of Action

Its role in NMR spectroscopy is to provide a stable, known reference signal against which other compounds can be measured

Biochemical Pathways

Its primary use is in the field of spectroscopy rather than biochemistry .

Result of Action

Its value lies in its consistent and well-understood behavior in NMR spectroscopy, which allows it to serve as a reliable reference .

Action Environment

The efficacy and stability of DSS-d6 as an internal standard can be influenced by the conditions of the NMR experiment, including the pH, temperature, and ionic strength of the solution . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt typically involves the reaction of 3-(Trimethylsilyl)-1-propanesulfonic acid with deuterium oxide. The reaction is carried out under controlled conditions to ensure the complete exchange of hydrogen atoms with deuterium atoms. The resulting product is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets the required specifications. The reaction conditions are optimized to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt undergoes various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

Reduction: The compound can be reduced under specific conditions to form different derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and organometallic compounds are employed.

Major Products Formed

Oxidation: Sulfonates and other oxidized derivatives.

Reduction: Reduced forms of the compound with different functional groups.

Substitution: Various substituted derivatives depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 sodium salt: Another deuterated internal standard used in nuclear magnetic resonance spectroscopy.

2-(Trimethylsilyl)ethanesulfonic acid sodium salt: A similar compound with a shorter carbon chain.

Uniqueness

3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt is unique due to its specific structure, which provides distinct nuclear magnetic resonance signals. The presence of deuterium atoms enhances its utility in various analytical applications, making it a valuable tool in scientific research.

Eigenschaften

IUPAC Name |

sodium;1,1,2,2,3,3-hexadeuterio-3-trimethylsilylpropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O3SSi.Na/c1-11(2,3)6-4-5-10(7,8)9;/h4-6H2,1-3H3,(H,7,8,9);/q;+1/p-1/i4D2,5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEXKRHYVOGVDA-CHBZFOKHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])[Si](C)(C)C)C([2H])([2H])S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NaO3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584454 | |

| Record name | Sodium 3-(trimethylsilyl)(~2~H_6_)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284664-85-3 | |

| Record name | Sodium 3-(trimethylsilyl)(~2~H_6_)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt (DSS-d6) and why is it used in quantitative NMR (qNMR)?

A: 3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt (DSS-d6) is a chemical compound commonly used as an internal standard in qNMR. [, , ] Its popularity stems from several key characteristics:

- Simple Spectrum: DSS-d6 exhibits a single, sharp signal at 0 ppm in 1H NMR spectra, simplifying analyte quantification. [, ]

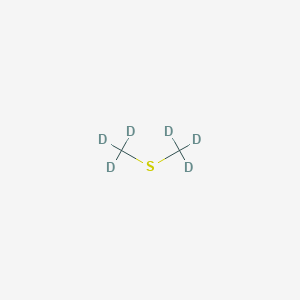

- Solubility: It demonstrates good solubility in various deuterated solvents, including D2O, DMSO-d6, CD3OD, and CDCl3. []

- Chemical Inertness: DSS-d6 generally doesn't react with common analytes, ensuring accurate quantification. []

Q2: How does DSS-d6 enable absolute quantification in qNMR?

A: In qNMR, the signal intensity of a given NMR resonance is directly proportional to the molar amount of that nucleus in the sample. [, ] By adding a known amount of DSS-d6 to a sample containing an unknown quantity of the target analyte, the analyte's concentration can be calculated from the ratio of its signal intensity to the DSS-d6 signal intensity. [] This approach eliminates the need for calibration curves, making qNMR a powerful tool for absolute quantification.

Q3: Can you provide examples of compounds quantified using DSS-d6 as an internal standard?

A3: DSS-d6 has been successfully utilized in the absolute quantification of various compounds, including:

- Natural Products: Carminic acid in cochineal extract. []

- Pharmaceutical Compounds: Cyclophosphamide hydrate and sofosbuvir. [, ]

- Small Molecules in Complex Mixtures: Glycine and maleic acid in H2O-rich solutions. []

Q4: Are there any limitations to using DSS-d6 in qNMR?

A4: While generally reliable, using DSS-d6 in qNMR has a few potential limitations:

- Signal Overlap: The DSS-d6 signal might overlap with analyte signals in crowded spectral regions, hindering accurate integration. [] This is less problematic with 31P-qNMR due to simpler spectra. [, ]

- Solvent Effects: The chemical shift of the DSS-d6 signal can slightly vary depending on the solvent, potentially affecting quantification accuracy. []

Q5: Are there alternative internal standards to DSS-d6 for qNMR?

A: Yes, other compounds can serve as internal standards in qNMR depending on the specific application and solvent. Research has explored the use of potassium hydrogen phthalate, maleic acid, 3,5-bis-trifluoromethyl benzoic acid, dimethyl sulfone, dimethyl terephthalate, and 1,4-bis-trimethlsilyl benzene (or its deuterated form) as potential alternatives to create a "universal" SI-traceable calibrator suite. [] These compounds offer a range of chemical shifts and solubilities, allowing for flexibility in method development.

Q6: What is the significance of SI-traceability in qNMR using DSS-d6?

A: SI-traceability refers to the ability to relate measurement results to the International System of Units (SI) through an unbroken chain of calibrations. [, ] To achieve SI-traceable qNMR analysis using DSS-d6, its concentration can be corrected using certified reference materials (CRMs) like diethyl phthalate or potassium hydrogen phthalate. [] This ensures the reliability and comparability of qNMR results across different laboratories and studies.

Q7: What are the advantages of using qNMR with DSS-d6 over traditional analytical techniques?

A7: qNMR with DSS-d6 offers several advantages over traditional analytical methods like chromatography:

- Direct Measurement: qNMR directly measures the number of nuclei, providing absolute quantification without requiring compound-specific standards or calibration curves. [, ]

- Speed and Simplicity: qNMR analysis is generally faster and simpler than chromatographic methods, often requiring only 10-20 minutes. []

Q8: What are some future directions for research on DSS-d6 in qNMR?

A8: While DSS-d6 is well-established in qNMR, future research could focus on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate)](/img/structure/B42291.png)